7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H20N4O3/c1-26-16-7-4-14(5-8-16)12-20-23-21-22-11-10-17(25(21)24-20)15-6-9-18(27-2)19(13-15)28-3/h4-11,13H,12H2,1-3H3 |
InChI Key |
DZRIYYZYTRISNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxyphenyl and methoxybenzyl groups are then introduced via substitution reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-efficiency catalysts and solvents that can be easily recycled would be crucial for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) and benzyl groups are primary sites for oxidation. Key reactions include:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Demethylation | KMnO₄ in acidic or neutral aqueous media | Cleavage of methoxy groups to form phenolic -OH moieties | |
| Benzylic oxidation | CrO₃ or Na₂Cr₂O₇ in H₂SO₄ | Conversion of benzyl group to ketone (4-methoxybenzoyl) |
-
Mechanistic Insight : Methoxy groups undergo oxidative demethylation via radical intermediates, while benzylic oxidation proceeds through a chromate ester intermediate.
Reduction Reactions
The triazole ring and pyrimidine system participate in selective reductions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Triazole ring hydrogenation | H₂/Pd-C in ethanol at 60°C | Partial saturation of triazole to dihydrotriazole | |
| Pyrimidine ring reduction | NaBH₄ in THF or LiAlH₄ in ether | Selective reduction of C=N bonds to C-N |
-
Key Observation : Hydrogenation preserves the pyrimidine ring’s aromaticity but modifies the triazole’s electronic properties.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions:
Electrophilic Aromatic Substitution
| Position | Reagents/Conditions | Products | References |
|---|---|---|---|
| C-5 of pyrimidine | HNO₃/H₂SO₄ at 0–5°C | Nitro group introduction | |
| C-7 phenyl ring | Br₂ in CHCl₃ | Bromination at para position |
Nucleophilic Substitution
| Site | Reagents/Conditions | Products | References |
|---|---|---|---|
| Chlorinated pyrimidine | NH₃ in MeOH at reflux | Amino group substitution | |
| Methoxy displacement | BBr₃ in CH₂Cl₂ at −78°C | Replacement of -OCH₃ with -OH |
-
Regioselectivity : Nitration favors the C-5 position due to electron-donating methoxy groups.
Cycloaddition and Ring-Opening Reactions
The triazolo-pyrimidine core engages in cycloadditions under specific conditions:
Stability and Reaction Optimization
Critical parameters for high-yield reactions:
-
Solvent effects : DMF enhances substitution rates compared to THF .
-
Temperature control : Demethylation requires <50°C to avoid side reactions.
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery and materials science. Further studies are needed to explore its catalytic and photophysical applications.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms.
- Case Study : A study reported the synthesis of various triazolo[1,5-a]pyrimidine derivatives and their evaluation against multiple cancer cell lines. Results showed promising cytotoxic effects (IC50 values in the micromolar range) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- In vitro Studies : Experiments demonstrated inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory pathway. This suggests potential use in treating inflammatory diseases .
- In vivo Models : Animal studies indicated a reduction in paw edema and granuloma formation when treated with this compound .
Electrochemical Profiling
Electrochemical techniques have been employed to study the interactions of this compound with DNA:
- Techniques Used : Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) were utilized to analyze binding affinity and interaction dynamics with single-stranded and double-stranded DNA .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine:
- Substituent Variations : Alterations in the methoxy groups have shown to significantly affect both solubility and biological activity.
- Bioisosteric Considerations : The triazolo[1,5-a]pyrimidine ring system is proposed as a bioisostere for purines and carboxylic acids, enhancing its utility in drug design .
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but it often involves inhibition or activation of key signaling pathways.
Comparison with Similar Compounds
a) Substituent Variations on the Aromatic Rings
- Fluorine vs. Fluorinated analogs are often explored to improve pharmacokinetics .
Trimethoxyphenyl vs. Dimethoxyphenyl at Position 7 :
Compounds like 7-(3′,4′,5′-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (from ) exhibit enhanced microtubule-destabilizing activity due to the additional methoxy group, which mimics the pharmacophore of colchicine-site binders .
b) Core Modifications
- Triazolopyrimidinones: Derivatives such as 2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () replace the pyrimidine’s hydrogen with a ketone, altering hydrogen-bonding capacity and redox stability. These modifications are critical for CNS-targeting agents due to blood-brain barrier penetration .
Application-Specific Comparisons
Anticancer Activity :
The 3′,4′,5′-trimethoxyphenyl derivative () shows superior antiproliferative activity (IC₅₀ < 1 µM in HeLa cells) compared to the dimethoxyphenyl analog, likely due to enhanced hydrophobic interactions with tubulin .- Herbicidal Potential: Sulfonamide-functionalized triazolo[1,5-a]pyrimidines (e.g., compounds 8a–8f in ) exhibit broad-spectrum herbicidal activity, whereas the target compound’s efficacy is moderate, emphasizing the role of sulfonamide groups in target inhibition .
Metabolic Stability : Fluorinated and morpholine-containing derivatives (e.g., 7-Methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, ) resist hepatic microsomal degradation better than methoxy-rich analogs, highlighting the trade-off between electron-donating groups and metabolic lability .
Biological Activity
7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the triazolo-pyrimidine class known for its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The synthetic routes are crucial for optimizing biological activity and improving solubility.
Biological Activity Overview
Research indicates that compounds in the triazolo[1,5-a]pyrimidine class exhibit significant biological activities including:
- Anticancer Activity: Many derivatives show potent antiproliferative effects against various cancer cell lines.
- Antibacterial and Antiviral Effects: Some derivatives have demonstrated efficacy against bacterial and viral infections.
Antiproliferative Activity
A study evaluated several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among the tested compounds, one derivative exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating strong antiproliferative properties compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
The compound's mechanism involves the inhibition of key signaling pathways such as ERK signaling. It has been shown to decrease phosphorylation levels of ERK1/2 and other related proteins, leading to induced apoptosis and cell cycle arrest in cancer cells .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight how modifications in the methoxy groups and the benzyl substituent can enhance or reduce biological activity:
| Compound | Modifications | IC50 Values (μM) | Activity |
|---|---|---|---|
| H12 | Base compound | 9.47 (MGC-803) | Anticancer |
| H13 | Methoxy group position change | 15.0 (HCT-116) | Reduced potency |
| H14 | Additional halogen substitution | 7.0 (MCF-7) | Increased potency |
These findings suggest that careful modification of functional groups can lead to enhanced therapeutic efficacy.
Potential Applications
The promising biological activities of this compound indicate potential applications in:
- Cancer Therapy: As a candidate for developing new anticancer agents targeting specific pathways.
- Infectious Diseases: Further research may explore its antibacterial and antiviral properties.
Q & A
Q. What are the optimized synthesis protocols for 7-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions affect yield and purity?
Methodological Answer: The synthesis typically involves multi-component cyclocondensation. A representative protocol ( ):
- Reactants : Aminothiazole, ethyl 3-oxohexanoate, and 3,4-dimethoxyphenylaldehyde in DMF.
- Conditions : Fusion at 120–140°C for 10–12 minutes, followed by methanol addition and overnight crystallization.
- Yield : ~75–85% after ethanol recrystallization.
- Key Parameters : Solvent choice (DMF vs. ethanol/water mixtures), temperature control, and stoichiometric ratios.
Q. Table 1: Synthesis Optimization
Q. How is structural characterization performed for triazolopyrimidine derivatives like this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
Q. Table 2: Key Spectral Data
| Compound Substituents | 1H NMR (δ, ppm) | HRMS ([M+H]+) |
|---|---|---|
| 7-(3,4-Dimethoxyphenyl) | 3.85 (s, 6H, OCH3) | 433.12 |
| 2-(4-Methoxybenzyl) | 4.52 (s, 2H, CH2) |
Q. What initial biological screening approaches are used to assess its bioactivity?
Methodological Answer:
- Herbicidal/Fungicidal Assays : Test against Brassica campestris (rape) and Rhizoctonia solani at 50–100 ppm concentrations ().
- Cytotoxicity Screening : MTT assays on human cell lines (IC50 values).
- Enzyme Inhibition : PDE10A or microtubule-targeting activity via fluorometric assays ().
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. halogen groups) influence its structure-activity relationships (SAR) in neurodegenerative models?
Methodological Answer:
Q. Table 3: SAR Trends
| Substituent (C-2 Position) | Microtubule Inhibition (IC50, nM) | Neuroprotective Efficacy |
|---|---|---|
| 4-Methoxybenzyl | 120 ± 15 | Moderate |
| Trifluoromethyl | 45 ± 8 | High |
| 4-Chlorophenyl | 90 ± 12 | Low |
Q. What pharmacological mechanisms underlie its PDE10A inhibition potential?
Methodological Answer:
Q. How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Q. How can synthesis challenges (e.g., reagent toxicity, regioselectivity) be mitigated?
Methodological Answer:
Q. What photophysical properties make it suitable for optoelectronic applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
